molecular formula C18H18N4O3S B2980416 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034261-05-5

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2980416
CAS No.: 2034261-05-5
M. Wt: 370.43
InChI Key: LGXRNYJNCOXMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an activated intermediate of the quinazolinone.

    Incorporation of the Thiophene Ring: The thiophene ring is often introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The piperidine and thiophene rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazolinone core is known for its ability to interact with various biological targets, while the thiophene and piperidine moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2,4-dioxo-1,2-dihydroquinazoline derivatives.

    Thiophene-Containing Compounds: Molecules that include thiophene rings, such as thiophene-2-carboxamides.

    Piperidine Derivatives: Compounds featuring piperidine rings, such as piperidine-1-carboxamides.

Uniqueness

4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16-13-4-1-2-5-14(13)19-18(25)22(16)12-7-9-21(10-8-12)17(24)20-15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXRNYJNCOXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.